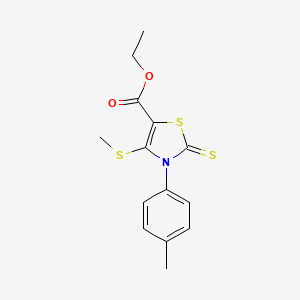

Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 478261-54-0) is a dihydrothiazole derivative with a 4-methylphenyl group at position 3, a methylsulfanyl moiety at position 4, and a thioxo group at position 2. Its molecular formula is C₁₄H₁₅NO₂S₃, and it is primarily used in research settings for heterocyclic chemistry studies .

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S3/c1-4-17-13(16)11-12(19-3)15(14(18)20-11)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUNJQOXPNXWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 478261-54-0) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 325.5 g/mol. The compound features a thiazole ring substituted with a methylsulfanyl group and an ethyl carboxylate moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.5 g/mol |

| CAS Number | 478261-54-0 |

| Purity | Min. 95% |

Antitumor Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research has shown that compounds with similar thiazole structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A comparative study evaluated the antiproliferative activity of this compound against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cell lines .

The mechanism underlying the antitumor activity of this compound appears to involve the inhibition of key signaling pathways associated with cell growth and survival. For instance, thiazole derivatives have been found to modulate the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins) .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways has been suggested as a potential mechanism for its antimicrobial effects .

Case Studies

Several case studies have investigated the biological effects of thiazole derivatives similar to this compound:

- Antitumor Efficacy : A study reported that a related thiazole derivative exhibited an IC50 value of 1.98 µg/mL against A431 skin cancer cells, indicating strong cytotoxicity .

- Antimicrobial Testing : Another investigation highlighted that thiazole compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Scientific Research Applications

Biological Activities

Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial properties against various strains of bacteria. The presence of the thiazole moiety is often linked to enhanced activity due to its ability to interfere with bacterial metabolism .

- Anticonvulsant Properties : Some thiazole-based compounds exhibit anticonvulsant effects in animal models. The structure of this compound suggests potential efficacy in this area, particularly if similar compounds have demonstrated effectiveness .

- Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival .

Material Science Applications

Beyond biological applications, this compound may also find applications in materials science:

- Polymer Chemistry : Thiazole compounds can serve as monomers or additives in polymer formulations due to their unique electronic properties and ability to enhance thermal stability .

- Dyes and Pigments : The vibrant color properties of some thiazole derivatives allow them to be used as dyes in textiles and coatings .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance antibacterial potency .

Case Study 2: Anticonvulsant Testing

In a controlled study assessing the anticonvulsant effects of thiazole derivatives, compounds structurally related to this compound demonstrated effective seizure control at lower doses than traditional medications like ethosuximide .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylates, where variations in the aryl/alkyl substituents significantly influence physicochemical properties. Key analogs include:

Key Observations:

- Substituent Impact on Polarity: The 4-chlorophenyl (Cl) and 3-(trifluoromethyl)phenyl (CF₃) analogs exhibit higher molecular polarity due to electron-withdrawing groups, likely increasing melting points compared to the methylphenyl variant. For example, the phenyl-substituted analog (CAS 125011-69-0) has a reported melting point of 132°C .

- Molecular Weight Trends: The trifluoromethyl analog has the highest molecular weight (379.44 g/mol), followed by the target compound (333.49 g/mol), reflecting substituent contributions .

Spectroscopic and Analytical Data

- IR and NMR Trends:

- The thioxo group (C=S) typically absorbs near 1200–1100 cm⁻¹ in IR spectra.

- Aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.4 ppm in ¹H NMR, while methylsulfanyl (S-CH₃) appears as a singlet near δ 2.5 ppm .

- Electron-withdrawing groups (e.g., Cl, CF₃) deshield adjacent protons, shifting NMR signals downfield .

- Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 311.44 for the phenyl analog) .

Physicochemical Properties

- Solubility: Methylsulfanyl and aryl groups enhance lipophilicity, favoring organic solvents (e.g., THF, ethanol). Amino derivatives show improved aqueous solubility due to hydrogen bonding .

- Thermal Stability: The phenyl analog (CAS 125011-69-0) has a predicted boiling point of 420.4°C, suggesting high thermal stability .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how can side products be minimized?

- The compound can be synthesized via the Hantzsch thiazole cyclization, involving the reaction of thiourea derivatives with α-halo ketones or esters. For example, describes a method where 1-(4-methylphenyl)-3-(morpholinethyl)thiourea reacts with ethyl 2-bromo-3-oxobutanoate in ethanol under reflux, yielding a thiazole derivative with 73% efficiency .

- Key parameters for optimization :

- Solvent choice (ethanol or methanol for solubility and reactivity).

- Temperature control (reflux at ~78°C for ethanol).

- Reaction time (2–4 hours, monitored by TLC).

- Purification via recrystallization (e.g., using 2-propanol to remove unreacted starting materials) .

- Side products like uncyclized intermediates or oxidation byproducts can be minimized by maintaining anhydrous conditions and inert atmospheres.

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic methods?

- 1H/13C NMR : Aromatic protons from the 4-methylphenyl group appear as a singlet at δ ~7.2–7.4 ppm, while the methylsulfanyl group (S–CH3) shows a singlet at δ ~2.5 ppm. The thioxo (C=S) group influences deshielding in adjacent carbons (~δ 170–180 ppm in 13C NMR) .

- IR spectroscopy : Peaks at νmax ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C=S), and ~1150 cm⁻¹ (C–S) confirm functional groups .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks [M⁺] at m/z consistent with the molecular formula C₁₄H₁₅N₂O₂S₃ (calculated m/z ~363.4). Fragmentation patterns should include loss of ethyl (–OCH₂CH₃, m/z ~318) and methylsulfanyl (–SCH₃, m/z ~305) groups .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELXL or WinGX resolve ambiguities in the compound’s molecular geometry?

- Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the thioxo group’s C=S bond length is typically ~1.60–1.65 Å, distinct from C–O (~1.43 Å).

- Software workflow :

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : SHELXD for phase problem resolution .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Visualization : ORTEP-3 (via WinGX) to generate thermal ellipsoid plots and analyze puckering parameters (e.g., Cremer-Pople coordinates for non-planar rings) .

- Example: A related thiazole derivative (CAS 72850-53-4) showed a dihedral angle of 12.5° between the thiazole ring and the 4-methylphenyl group, resolved using SHELXL .

Q. What in vitro biological screening strategies are suitable for evaluating this compound’s antitumor potential?

- Cell line panels : Use the NCI-60 human tumor cell line screen to assess growth inhibition (GI₅₀) across diverse cancer types (e.g., leukemia, melanoma) .

- Mechanistic assays :

- Apoptosis : Caspase-3/7 activation via luminescence assays.

- Cell cycle analysis : Flow cytometry with propidium iodide staining.

Q. How can hydrogen bonding and crystal packing motifs be analyzed to predict solubility and stability?

- Graph-set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions). highlights C=O⋯H–N and C=S⋯H–C interactions as critical for stabilizing layered crystal structures .

- Thermogravimetric analysis (TGA) : Correlate melting points (e.g., 163–165°C decomposition in ) with intermolecular forces. Higher melting points indicate stronger H-bonding or π-π stacking .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Case study : If DFT calculations predict a thioxo C=S IR peak at 1250 cm⁻¹, but experimental data show a split peak (~1220 cm⁻¹ and 1260 cm⁻¹), consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.